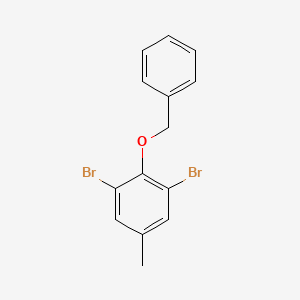

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene is an organic compound characterized by the presence of two bromine atoms, a benzyloxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene typically involves the bromination of 2-(Benzyloxy)-5-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products:

Oxidation: Formation of benzylic alcohols or carboxylic acids.

Reduction: Formation of the corresponding dibromo-methylbenzene.

Substitution: Formation of substituted benzyloxy-methylbenzenes.

Scientific Research Applications

Chemistry

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to form benzylic alcohols or carboxylic acids.

- Reduction : Can be reduced to yield corresponding dibromo-methylbenzene derivatives.

- Substitution Reactions : The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential biological activity. Recent studies indicate that it exhibits significant antimicrobial properties against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Medicine

In medicinal chemistry, this compound has shown potential as a pharmacophore in drug development. It has been evaluated for its anticancer properties, demonstrating the ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

- Enzyme Inhibition : Inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species Generation : Increasing ROS levels leading to oxidative stress and cell death.

- Modulation of Signaling Pathways : Interfering with pathways related to cell growth and apoptosis.

Antimicrobial Activity Study

A research team evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated that this compound was among the most effective against Gram-positive bacteria due to its ability to disrupt membrane integrity.

Anticancer Evaluation

In another study focused on breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations) compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

- 2-(Benzyloxy)-1,3-dibromo-4-methylbenzene

- 2-(Benzyloxy)-1,3-dibromo-6-methylbenzene

- 2-(Benzyloxy)-1,4-dibromo-5-methylbenzene

Comparison: 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene is unique due to the specific positioning of its functional groups, which affects its chemical reactivity and potential applications. The presence of the benzyloxy group at the 2-position and the bromine atoms at the 1,3-positions provides distinct steric and electronic properties compared to its isomers.

Biological Activity

2-(Benzyloxy)-1,3-dibromo-5-methylbenzene is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C15H13Br2O

- Molecular Weight : 367.07 g/mol

- IUPAC Name : this compound

The compound features a dibromo substitution pattern on the aromatic ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves bromination of 5-methylphenol followed by a benzyloxy substitution. The synthetic route can be summarized as follows:

- Bromination : The starting material (5-methylphenol) is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

- Substitution : The resulting dibromo compound undergoes nucleophilic substitution with benzyl alcohol in the presence of a base such as potassium carbonate.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to cell growth and apoptosis, particularly those involving MAPK and PI3K/Akt pathways.

Case Studies

-

Study on Antimicrobial Activity :

A research team evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated that this compound was among the most effective against Gram-positive bacteria due to its ability to disrupt membrane integrity. -

Anticancer Evaluation :

In another study focused on breast cancer cells, treatment with the compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations) compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates.

Properties

IUPAC Name |

1,3-dibromo-5-methyl-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O/c1-10-7-12(15)14(13(16)8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBIBYVZYXAERC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.